molecular formula C27H27N3O2 B5185326 N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5185326
M. Wt: 425.5 g/mol
InChI Key: PEEXVCWBKQZBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme and reducing the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. These include:
1. Investigating its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases.
2. Studying its potential side effects and toxicity in humans.
3. Developing new synthetic methods for the production of this compound.
4. Investigating its potential use as a diagnostic tool for the detection of various diseases.
5. Studying its potential use as a therapeutic agent for the treatment of drug addiction and withdrawal symptoms.
In conclusion, N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2-(2-phenylethyl)-1H-benzo[d]imidazole with N-isopropyl-N-(3-nitrophenyl)formamide in the presence of potassium carbonate and catalytic amount of copper iodide in DMF. The nitro group is then reduced to an amine group using palladium on carbon and hydrogen gas. The final compound is obtained by reacting the amine group with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of acetic acid.

Scientific Research Applications

N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-20(2)30(19-25-28-26(29-32-25)23-14-7-4-8-15-23)27(31)24-16-10-9-13-22(24)18-17-21-11-5-3-6-12-21/h3-16,20H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXVCWBKQZBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

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